Nickel stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H72NiO4 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

nickel;octadecanoic acid |

InChI |

InChI=1S/2C18H36O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

InChI Key |

ZWJUEVYUQYTQJW-UHFFFAOYSA-N |

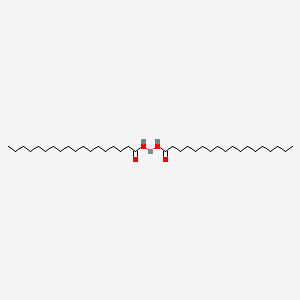

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) stearate (B1226849), a metal-organic compound, is the nickel salt of stearic acid. It is classified as a metallic soap, meaning it is a metal derivative of a fatty acid. This document provides a comprehensive overview of the physical and chemical properties of nickel stearate, along with detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Physical Properties

Nickel(II) stearate is a green, waxy solid or powder.[1][2][3][4] It is generally insoluble in water, methanol, and ethanol, but shows solubility in carbon tetrachloride and pyridine, and is slightly soluble in acetone.[1] The physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | Green powder or waxy solid | [1][2][3][4] |

| Molecular Formula | C36H70NiO4 | [1][3][5][6] |

| Molar Mass | 625.63 g/mol | [1][2][3][6] |

| Density | 1.13 g/cm³ | [1][2][3][5] |

| Melting Point | 82-86 °C (lit.) or 100 °C | [1][2][5][7][8] |

| Boiling Point | 359.4 °C at 760 mmHg | [1][2][5][7] |

| Flash Point | 162.4 °C or 163 °C | [1][2][5][6] |

| Vapor Pressure | 8.58E-06 mmHg at 25°C | [4][5][9] |

| Water Solubility | Insoluble | [1][2][5][6] |

Chemical Properties

Nickel(II) stearate is a stable compound under normal conditions. As a metallic soap, its properties are influenced by both the long hydrocarbon chain of the stearate and the nickel ion.

Structure and Spectroscopy

The chemical structure of this compound consists of a central nickel(II) ion coordinated to two stearate anions.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for characterizing this compound. The formation of the stearate salt can be confirmed by the presence of specific absorption peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~2925 | Asymmetric -CH₃ vibration | [10] |

| ~2850 | Asymmetric and symmetric -CH₂ vibrations | [10] |

| 1531 and 1610 | Formation of stearates | [10] |

Thermal Decomposition

Thermogravimetric analysis (TGA) can be used to study the thermal decomposition of this compound. The decomposition process typically occurs in multiple steps, with the initial loss of any bound water, followed by the decomposition of the organic component at higher temperatures.[11][12] The final residue can be a mixture of nickel oxides and/or metallic nickel, depending on the atmosphere.[12] Pyrolysis of this compound under specific conditions can lead to the formation of carbon nanotubes or pure-phase metallic nickel nanoparticles encapsulated in polyhedral graphite (B72142) cages.[13]

Experimental Protocols

Synthesis of Nickel(II) Stearate

A common method for the synthesis of nickel(II) stearate is through a double decomposition reaction.[1]

Materials:

-

Sodium stearate (C₁₇H₃₅COONa)

-

Nickel(II) chloride (NiCl₂)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of sodium stearate.

-

Prepare an aqueous solution of nickel(II) chloride.

-

Slowly add the nickel(II) chloride solution to the sodium stearate solution with constant stirring.

-

A precipitate of nickel(II) stearate will form.

-

The precipitate is then collected by filtration, washed with distilled water to remove any unreacted salts (like sodium chloride), and then dried.[14]

The reaction is as follows: 2 C₁₇H₃₅COONa(aq) + NiCl₂(aq) → Ni(C₁₇H₃₅COO)₂(s) + 2 NaCl(aq)[1]

Determination of Nickel Content by Atomic Absorption Spectroscopy (AAS)

This protocol describes a general approach for determining the nickel content in a sample like this compound, adapted from methodologies for similar matrices.[15][16]

Materials:

-

This compound sample

-

Nitric acid (for digestion)

-

Ethanol (for dissolution)

-

Nickel standard solutions

-

Graphite Furnace Atomic Absorption Spectrometer (GF-AAS)

Procedure:

-

Sample Preparation: A known mass of the this compound sample is accurately weighed. The sample can be prepared for analysis by either:

-

Calibration: A series of nickel standard solutions of known concentrations are prepared.

-

Analysis: The GF-AAS instrument is calibrated using the standard solutions. The absorbance of the prepared sample solution is then measured.

-

Quantification: The concentration of nickel in the sample is determined by comparing its absorbance to the calibration curve. The method of standard additions may be used for calibration to account for matrix effects.[16]

Visualizations

Caption: Synthesis of Nickel(II) Stearate via Double Decomposition.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. Nickel(II) stearate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 2223-95-2 [amp.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CAS No.2223-95-2,this compound Suppliers [lookchem.com]

- 7. nickel(II) stearate, CAS No. 2223-95-2 - iChemical [ichemical.com]

- 8. Nickel(II) stearate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. photos.labwrench.com [photos.labwrench.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Direct conversion of this compound into carbon nanotubes or pure-phase metallic Ni nanoparticles encapsulated in polyhedral graphite cages - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. revroum.lew.ro [revroum.lew.ro]

A Comprehensive Technical Guide to the Synthesis of High-Purity Nickel Stearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthesis methods for producing high-purity nickel stearate (B1226849). The document outlines the double decomposition (precipitation), fusion, and solvent-assisted synthesis routes, offering comprehensive experimental protocols and quantitative data to facilitate reproducible and high-yield preparations. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of nickel stearate synthesis for their applications.

Introduction to this compound

Nickel(II) stearate is a metal soap, an organometallic compound formed from a nickel(II) salt and stearic acid.[1] It presents as a green powder and is insoluble in water, methanol, and ethanol (B145695), but soluble in non-polar organic solvents like carbon tetrachloride and pyridine.[1] High-purity this compound is utilized in various industrial applications, including as a lubricant, a catalyst in the synthesis of tertiary amines for surfactants, and in the development of novel materials.[2] The purity of this compound is critical for its performance in these applications, necessitating well-defined and controlled synthesis and purification processes.

Synthesis Methodologies

The synthesis of high-purity this compound can be achieved through several methods, each with distinct advantages and disadvantages. The most common methods are double decomposition (precipitation), fusion (direct method), and solvent-assisted synthesis.

Double Decomposition (Precipitation) Method

The double decomposition method is a widely used technique for synthesizing metal soaps. It involves the reaction of a soluble nickel salt with a soluble stearate salt in an aqueous solution, leading to the precipitation of the insoluble this compound.[1]

Reaction Principle:

NiCl₂(aq) + 2Na(C₁₇H₃₅COO)(aq) → Ni(C₁₇H₃₅COO)₂(s) + 2NaCl(aq)[1]

Experimental Protocol:

-

Preparation of Sodium Stearate Solution:

-

Dissolve a stoichiometric amount of stearic acid in a heated aqueous solution of sodium hydroxide. The reaction is typically carried out at temperatures above 80°C to ensure the dissolution of the resulting sodium stearate soap.[3]

-

A typical concentration for the sodium stearate solution is around 0.1 M to 0.5 M.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of a soluble nickel salt, such as nickel(II) chloride or nickel(II) sulfate.

-

Slowly add the nickel salt solution to the heated sodium stearate solution with constant stirring. The this compound will precipitate out of the solution as a green solid.

-

Maintaining the reaction temperature between 70°C and 90°C can help in obtaining a more easily filterable precipitate.

-

-

Purification:

-

The crude this compound precipitate is isolated by vacuum filtration.

-

The precipitate is then washed thoroughly with hot deionized water to remove soluble byproducts, primarily sodium chloride or sodium sulfate.

-

Further washing with a polar organic solvent like ethanol can help remove any unreacted stearic acid.

-

-

Drying:

-

The purified this compound is dried in a vacuum oven at a temperature between 80°C and 105°C to a constant weight.

-

Quantitative Data for Double Decomposition Method:

| Parameter | Value | Reference |

| Reactants | Nickel(II) Chloride, Sodium Stearate | [1] |

| Solvent | Water | [3] |

| Reaction Temperature | 70 - 90 °C | [4] |

| Typical Yield | > 95% | [4] |

| Purity | High, after thorough washing | [4] |

Experimental Workflow for Double Decomposition:

Fusion (Direct) Method

The fusion method involves the direct reaction of stearic acid with a nickel compound, such as nickel(II) oxide, nickel(II) hydroxide, or nickel(II) carbonate, at elevated temperatures.[3] This method avoids the use of large volumes of water and the formation of saline wastewater.

Reaction Principle (using Nickel(II) Oxide):

2(C₁₇H₃₅COOH)(l) + NiO(s) → Ni(C₁₇H₃₅COO)₂(l) + H₂O(g)

Experimental Protocol:

-

Reactant Mixing:

-

Stearic acid is melted in a reaction vessel equipped with a stirrer and a condenser. The melting point of stearic acid is approximately 69.3°C.

-

A stoichiometric amount of finely powdered nickel(II) oxide, hydroxide, or carbonate is added to the molten stearic acid under continuous stirring.

-

-

Reaction:

-

The reaction mixture is heated to a temperature typically ranging from 120°C to 200°C.[3]

-

The reaction is carried out for a period of 2 to 4 hours, during which the water produced is removed from the reaction mixture.

-

-

Purification:

-

The molten product is cooled to solidify.

-

The crude this compound can be purified by recrystallization from a suitable organic solvent, such as a mixture of ethanol and water or toluene.

-

-

Drying:

-

The purified product is dried in a vacuum oven to remove any residual solvent.

-

Quantitative Data for Fusion Method:

| Parameter | Value | Reference |

| Reactants | Stearic Acid, Nickel(II) Oxide/Hydroxide/Carbonate | [3] |

| Reaction Temperature | 120 - 200 °C | [3] |

| Reaction Time | 2 - 4 hours | [5] |

| Typical Yield | > 98% | [5] |

| Purity | High, especially after recrystallization | [6] |

Experimental Workflow for Fusion Method:

Solvent-Assisted Method

This method is a variation of the fusion method where the reaction is carried out in the presence of a high-boiling point organic solvent. The solvent helps to control the reaction temperature and facilitate the mixing of reactants.

Experimental Protocol:

-

Reactant Suspension:

-

Stearic acid and a nickel compound (oxide, hydroxide, or carbonate) are suspended in a high-boiling point inert solvent, such as xylene or toluene.

-

-

Reaction:

-

The mixture is heated to the reflux temperature of the solvent and maintained under stirring for several hours.

-

Water produced during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

-

Purification:

-

After the reaction is complete, the mixture is cooled, and the this compound product is isolated by filtration.

-

The product is washed with a low-boiling point organic solvent (e.g., hexane) to remove the high-boiling point reaction solvent and any unreacted stearic acid.

-

Further purification can be achieved by recrystallization.

-

-

Drying:

-

The purified this compound is dried in a vacuum oven.

-

Quantitative Data for Solvent-Assisted Method:

| Parameter | Value | Reference |

| Reactants | Stearic Acid, Nickel(II) Oxide/Hydroxide/Carbonate | [3] |

| Solvent | Xylene, Toluene | |

| Reaction Temperature | Reflux temperature of the solvent | |

| Reaction Time | 4 - 8 hours | |

| Typical Yield | High | |

| Purity | High, especially after washing and recrystallization | [6] |

Experimental Workflow for Solvent-Assisted Method:

Purification of this compound

Achieving high purity is paramount for many applications of this compound. The primary purification method for the crude product obtained from the synthesis is recrystallization.[6]

Recrystallization Protocol:

-

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the this compound at high temperatures but have low solubility at room temperature.[6] A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.[6]

-

Isolation and Washing: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The final product is dried under vacuum.

Characterization and Purity Analysis

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Analytical Methods for Purity Assessment:

| Analytical Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of the stearate salt by identifying the characteristic carboxylate (COO⁻) stretching frequencies.[7] |

| Titration | Determines the nickel content in the final product. A common method involves complexometric titration with EDTA.[7] |

| Spectrophotometry | A colorimetric method can be used for the quantitative determination of nickel. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | A highly sensitive method for determining the concentration of nickel and other elemental impurities. |

| Melting Point Determination | A sharp melting point range indicates high purity. The reported melting point of this compound is around 82-86 °C.[8] |

Conclusion

The synthesis of high-purity this compound can be successfully achieved through the double decomposition, fusion, or solvent-assisted methods. The choice of method depends on factors such as the desired purity, scale of production, and environmental considerations. The double decomposition method is a straightforward approach that yields a high-purity product after thorough washing. The fusion and solvent-assisted methods are advantageous in that they avoid the generation of large volumes of aqueous waste and can offer higher yields. Regardless of the synthesis method, a final purification step, typically recrystallization, is essential for obtaining high-purity this compound suitable for demanding applications in research and industry. Proper characterization using a combination of spectroscopic and analytical techniques is crucial to confirm the purity and identity of the final product.

References

- 1. Nickel(II) stearate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. CN1071911A - The preparation method of stearate - Google Patents [patents.google.com]

- 6. Home Page [chem.ualberta.ca]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 2223-95-2 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Decomposition Behavior of Nickel Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel stearate (B1226849), the nickel salt of stearic acid, is a metallic soap with applications in various industrial processes, including as a lubricant, stabilizer, and in the preparation of nickel-based catalysts. A thorough understanding of its thermal decomposition behavior is critical for its effective use in high-temperature applications and for ensuring the safety and predictability of processes in which it is a component. This technical guide provides an in-depth analysis of the thermal degradation of nickel stearate, including its decomposition pathway, quantitative analysis of thermal events, and detailed experimental protocols for its characterization.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a complex process involving multiple stages. While specific quantitative data for this compound is not extensively available in the public domain, its decomposition pathway can be inferred from the well-documented behavior of other metal stearates, such as zinc, calcium, and magnesium stearate. The process generally proceeds as follows:

-

Melting: Upon heating, this compound first undergoes a phase transition from a solid to a liquid state.

-

Initial Decomposition: The decomposition of the stearate ligand initiates with the cleavage of the hydrocarbon chains.

-

Formation of Intermediates: This is followed by the formation of intermediate species, including ketones and carboxylates of shorter chain lengths.

-

Final Decomposition to Nickel Oxide: At higher temperatures, the organic components completely decompose, yielding a final solid residue of nickel oxide (NiO).

The gaseous byproducts of this decomposition are expected to be a complex mixture of water, carbon dioxide, carbon monoxide, and various volatile organic compounds (VOCs) such as alkanes, alkenes, and ketones, resulting from the breakdown of the long stearate hydrocarbon chain.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal events associated with the decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the expected key quantitative parameters for the thermal decomposition of this compound based on analogous metal stearates.

| Parameter | Expected Temperature Range (°C) | Expected Mass Loss (%) | Associated Event |

| Melting Point | 100 - 130 | ~0% | Solid to Liquid Phase Transition |

| Initial Decomposition | 200 - 350 | 10 - 30% | Initial breakdown of stearate chains |

| Main Decomposition | 350 - 500 | 50 - 70% | Major fragmentation of organic components |

| Final Residue | > 500 | ~15-20% (remaining) | Formation of Nickel Oxide (NiO) |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic and exothermic events.

| Thermal Event | Expected Temperature (°C) | Type of Event | Associated Process |

| Melting | 100 - 130 | Endothermic | Phase change from solid to liquid |

| Decomposition | 300 - 500 | Exothermic | Bond breaking and formation of new chemical species |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting and decomposition events.

-

Data Analysis: The heat flow to or from the sample is measured and plotted against temperature to identify the temperatures and enthalpies of melting and decomposition.

Evolved Gas Analysis (EGA) Protocol

To identify the gaseous products of decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR: As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the MS or FTIR for real-time analysis. This allows for the identification of the chemical nature of the volatile decomposition products at each stage of the thermal degradation.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

Logical Relationship of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that can be effectively characterized using a combination of thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis. While specific quantitative data for this compound requires dedicated experimental investigation, the established behavior of analogous metal stearates provides a robust framework for understanding its thermal stability and decomposition pathway. The experimental protocols and logical models presented in this guide offer a comprehensive approach for researchers, scientists, and drug development professionals to evaluate the thermal properties of this compound for their specific applications.

A Technical Guide to the Solubility of Nickel Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of nickel stearate (B1226849) in various organic solvents. Understanding the solubility characteristics of this organometalllic compound is crucial for its application in diverse fields, including catalysis, polymer manufacturing, and as a lubricant. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for the experimental process.

Introduction to Nickel Stearate and its Solubility

This compound, the nickel salt of stearic acid, is a green, waxy solid. Its molecular structure, featuring a long, nonpolar hydrocarbon tail and a polar metallic head, dictates its solubility behavior. Following the principle of "like dissolves like," this compound is generally soluble in nonpolar organic solvents and insoluble in polar solvents such as water. The solubility is influenced by several factors including the nature of the solvent, temperature, and the presence of other solutes.

Solubility Data

Precise quantitative solubility data for this compound is not extensively available in public literature. However, qualitative descriptions and data for other metal stearates can provide valuable insights into its expected behavior. The following tables summarize the available information.

Table 1: Qualitative Solubility of this compound and Other Metal Stearates

| Solvent Classification | Solvent | This compound | Zinc Stearate | Copper(II) Stearate | Calcium Stearate |

| Nonpolar Aromatic | Toluene | Soluble | Soluble (heated) | Soluble (hot) | Soluble (hot) |

| Benzene | Soluble | Soluble (heated)[1] | Soluble | Soluble (hot)[2] | |

| Chlorinated | Carbon Tetrachloride | Soluble[3] | Soluble (heated) | Soluble | Insoluble |

| Chloroform | Data not available | Data not available | Soluble[4] | Data not available | |

| Ethers | Diethyl Ether | Insoluble[3] | Insoluble[5] | Soluble[4] | Insoluble[2] |

| Ketones | Acetone | Slightly Soluble[3] | < 1 g/L at 30.6°C[6] | Data not available | Insoluble |

| Alcohols | Methanol | Insoluble[3] | < 1 g/L at 30.6°C[6] | Insoluble | Insoluble[2] |

| Ethanol | Insoluble[3] | < 1 g/L at 30.6°C[6] | Insoluble | Insoluble[2] | |

| Amides | Dimethylformamide (DMF) | Data not available | < 1 g/L at 30.6°C[6] | Data not available | Data not available |

| Nitriles | Acetonitrile | Data not available | < 1 g/L at 30.6°C[6] | Data not available | Data not available |

| Heterocyclics | Pyridine | Soluble[3] | Data not available | Soluble[7] | Soluble (hot) |

| Polar Protic | Water | Insoluble[3] | Insoluble[5] | Insoluble[7] | 0.004 g/100 mL (15 °C)[3][8] |

Table 2: Quantitative Solubility Data for Metal Stearates

| Compound | Solvent | Temperature (°C) | Solubility |

| Zinc Stearate | Acetone | 30.6 | < 1 g/L[6] |

| Zinc Stearate | Acetonitrile | 30.6 | < 1 g/L[6] |

| Zinc Stearate | Methanol | 30.6 | < 1 g/L[6] |

| Zinc Stearate | Ethanol | 30.6 | < 1 g/L[6] |

| Zinc Stearate | Toluene | 30.6 | < 1 g/L[6] |

| Zinc Stearate | Dimethylformamide | 30.6 | < 1 g/L[6] |

| Calcium Stearate | Water | 15 | 0.004 g/100 mL[3][8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method. This method is reliable for sparingly soluble to moderately soluble compounds.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaking water bath or incubator

-

Screw-cap glass vials or flasks

-

Calibrated thermometer

-

Syringe with a compatible solvent-resistant filter (e.g., PTFE for non-polar solvents)

-

Pre-weighed glass evaporation dishes

-

Drying oven or vacuum desiccator

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaking water bath set to the desired constant temperature (e.g., 25 °C, 40 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms that the solution is saturated.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach the syringe filter and dispense a precise volume (e.g., 10 mL) of the clear, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish with the solution.

-

-

Solvent Evaporation and Drying:

-

Place the evaporation dish in a fume hood to allow the solvent to evaporate at ambient temperature. For less volatile solvents, a drying oven set to a temperature well below the boiling point of the solvent can be used.

-

Once the solvent has completely evaporated, transfer the dish to a vacuum desiccator to remove any residual solvent until a constant weight is achieved. This is confirmed by repeated weighings until the mass no longer changes.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or grams per liter (g/L) of the solvent.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of this compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide range of organic solvents remains limited, the available qualitative information and data from analogous metal stearates provide a strong foundation for its practical application. The principle of "like dissolves like" serves as a reliable guide, indicating good solubility in nonpolar and moderately polar aprotic organic solvents. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in optimizing formulations, designing chemical processes, and advancing the use of this compound in various technological fields.

References

- 1. Zinc stearate - Wikipedia [en.wikipedia.org]

- 2. nanotrun.com [nanotrun.com]

- 3. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]

- 4. Cupric stearate | 660-60-6 [chemicalbook.com]

- 5. Zinc Stearate | C36H70O4Zn | CID 11178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 8. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Health and Safety of Nickel Stearate

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of nickel stearate (B1226849). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's properties, toxicity, and requisite safety protocols to ensure a secure working environment.

Nickel stearate (C₃₆H₇₀NiO₄), a green, waxy powder, is utilized in various industrial applications.[1] While effective in its designated uses, it is imperative to recognize and mitigate the health risks associated with its handling. The compound is classified as a skin and respiratory sensitizer, with the potential for carcinogenic effects, genetic defects, and reproductive harm.[2]

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of this compound's properties is fundamental to safe handling. The compound is insoluble in water, methanol, and ethanol.[1] Due to its nickel content, it is subject to the health warnings associated with nickel and its compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₃₆H₇₀NiO₄ | [1][2] |

| Molar Mass | 625.63 g/mol | [1][2] |

| Appearance | Green powder/waxy solid | [1][2] |

| Melting Point | 82-100 °C | [1][2][3] |

| Boiling Point | 359.4 °C | [1][2] |

| Density | 1.13 g/cm³ | [1][2] |

| Water Solubility | Insoluble | [1][2] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | 1A | H350: May cause cancer. |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects. |

| Source:[2] |

Acute Toxicity Data

Table 3: Acute Oral Toxicity of Select Nickel Compounds

| Compound | CAS Number | Oral LD50 (Rat) | Reference |

| Nickel Sulfate | 7786-81-4 | 361.9 mg/kg | [4] |

| Nickel Chloride | 7718-54-9 | 175 mg/kg | [5] |

| Nickel Acetate | 373-02-4 | 350 mg/kg | [6] |

| Note: This data is for soluble nickel salts and may not directly reflect the acute toxicity of the insoluble this compound. |

Section 2: Occupational Exposure and Control

To minimize health risks, adherence to established occupational exposure limits (OELs) and the implementation of a clear hierarchy of controls are paramount.

Table 4: Occupational Exposure Limits for Nickel and Insoluble Compounds

| Organization | Limit | Value | Notes |

| OSHA | PEL (TWA) | 1 mg/m³ (as Ni) | Permissible Exposure Limit |

| NIOSH | REL (TWA) | 0.015 mg/m³ (as Ni) | Recommended Exposure Limit |

| NIOSH | IDLH | 10 mg/m³ (as Ni) | Immediately Dangerous to Life or Health |

| ACGIH | TLV (TWA) | 0.2 mg/m³ (as Ni, inhalable fraction) | Threshold Limit Value |

| Source:[3] |

A systematic approach to hazard mitigation should be adopted, prioritizing the most effective control measures.

References

A Technical Guide to Nickel Stearate: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of nickel stearate (B1226849), a metal-organic compound with significant applications in various industrial and research fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and analytical methodologies.

Core Properties of Nickel(II) Stearate

Nickel(II) stearate, also known as nickel dioctadecanoate, is the nickel salt of stearic acid. It is classified as a metallic soap and presents as a green powder. Its insolubility in water and solubility in certain organic solvents are key characteristics for its application.

Identifiers and Formula

| Identifier | Value |

| CAS Number | 2223-95-2[1][2][3][4] |

| Molecular Formula | C₃₆H₇₀NiO₄[2][3] |

| Synonyms | Nickel distearate, Nickel dioctadecanoate, Nickel(2+) octadecanoate[1][2] |

Physical and Chemical Properties

The following table summarizes the key quantitative data for nickel(II) stearate.

| Property | Value |

| Molar Mass | 625.63 g/mol [1] |

| Appearance | Green powder, waxy green solid[1] |

| Density | 1.13 g/cm³[3] |

| Melting Point | 82-86 °C (lit.), 100 °C[1][3][5] |

| Boiling Point | 359.4 °C at 760 mmHg[1][5] |

| Flash Point | 162.4 °C, 163 °C[1][3] |

| Water Solubility | Insoluble[1][3] |

| Solubility | Soluble in carbon tetrachloride and pyridine; slightly soluble in acetone; insoluble in methanol, ethanol, ether. |

Synthesis and Experimental Protocols

Nickel stearate is primarily synthesized through a straightforward precipitation reaction. It also serves as a precursor in the synthesis of other nickel-based materials.

Protocol 1: Synthesis of Nickel(II) Stearate by Precipitation

This protocol details the common laboratory-scale synthesis of this compound via an exchange reaction.

Methodology:

-

Reactant Preparation: Prepare aqueous solutions of sodium stearate (C₁₇H₃₅COONa) and nickel(II) chloride (NiCl₂).

-

Reaction: Mix the two solutions. A precipitation reaction will occur, forming insoluble nickel(II) stearate.

-

Separation: The nickel(II) stearate precipitate is separated from the aqueous solution containing sodium chloride (NaCl) by filtration.

-

Washing and Drying: The collected precipitate is washed with water to remove any remaining soluble impurities and then dried to yield the final green powder product.

The balanced chemical equation for this synthesis is: NiCl₂ + 2 C₁₇H₃₅COONa → Ni(C₁₇H₃₅COO)₂↓ + 2 NaCl

Caption: Synthesis of Nickel(II) Stearate via Exchange Reaction.

Protocol 2: Synthesis of a Mesoporous Ni/Al₂O₃ Catalyst

This compound can be employed as both a chemical template and a metal source for preparing mesoporous Ni/Al₂O₃ catalysts.[6]

Methodology:

-

Precursor Preparation: this compound is prepared in advance. An aluminium precursor, such as aluminium sec-butoxide, is used.[6]

-

Solution Mixing: The this compound and the aluminium precursor are dissolved separately in sec-butyl alcohol. The two solutions are then mixed.[6]

-

Hydrolysis and Precipitation: Small amounts of water are added dropwise to the mixture, leading to the formation of a white precipitate. The suspension is stirred for 24 hours.[6]

-

Drying: The resulting product is dried at 80°C for 48 hours to obtain the catalyst precursor.[6]

-

Calcination: The dried powder is calcined at an elevated temperature to remove the organic template and form the final mesoporous Ni/Al₂O₃ catalyst.

Caption: Workflow for Ni/Al₂O₃ Catalyst Synthesis.

Applications in Research and Industry

This compound's properties make it a versatile compound in several fields.

-

Lubricants and Stabilizers: It is frequently used as a lubricant and stabilizer in the manufacturing of plastics and rubber.[2]

-

Catalysis: As demonstrated, it serves as a precursor for nickel-based catalysts, such as Ni/Al₂O₃, which are valuable in industrial chemical processes.[6] Nickel-based catalysts, in general, are gaining popularity in cross-coupling reactions crucial for drug discovery, offering a more abundant alternative to palladium.[7]

-

Coatings: Recent research explores its use in creating superhydrophobic surfaces on materials like aluminum alloys, enhancing properties such as corrosion resistance and anti-icing.[8]

-

Drug Development: While not a direct therapeutic agent, nickel-based complexes are instrumental in synthetic organic chemistry. Innovations in nickel catalysis are helping to streamline the synthesis of complex 3D molecules, which is a critical step in the discovery phase of new pharmaceuticals.[7][9] Efficiently creating novel molecular structures can accelerate the development of more effective drugs with fewer side effects.[9]

Analytical Methods

The determination of nickel content, particularly as an impurity, is critical in pharmaceutical applications. Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) is a standard technique.

Protocol 3: Determination of Nickel by GF-AAS

This protocol is adapted from the pharmacopoeial method for determining nickel in related matrices like magnesium stearate.[10]

Methodology:

-

Sample Preparation: A sample of the substance is dissolved in a suitable organic solvent, such as slightly acidified absolute ethanol, to create a test solution.[10] For more complex matrices, a digestion step using nitric acid and hydrogen peroxide in a microwave oven may be required.[11]

-

Standard Preparation: A series of calibration standards are prepared using a certified nickel standard solution, diluted with the same solvent as the sample.[11]

-

GF-AAS Analysis: The instrument is set up with an optimized temperature program for drying, pyrolyzing, and atomizing the sample.

-

Measurement: The test solution and standard solutions are injected into the graphite furnace, and the absorbance is measured at the appropriate wavelength for nickel.

-

Quantification: The nickel concentration in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.[10] Modern methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are also being validated as equivalent or superior alternatives for elemental impurity analysis.[12]

References

- 1. echemi.com [echemi.com]

- 2. CAS 2223-95-2: Nickel(II) stearate | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. labsolu.ca [labsolu.ca]

- 5. nickel(II) stearate, CAS No. 2223-95-2 - iChemical [ichemical.com]

- 6. A novel method for synthesis of a Ni/Al2O3 catalyst with a mesoporous structure using stearic acid salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 8. scielo.br [scielo.br]

- 9. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]

- 12. Lead, Cadmium and Nickel in Magnesium Stearate by ICP-MS [manufacturingchemist.com]

An In-depth Technical Guide to the Infrared Spectroscopy (FT-IR) of Nickel Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of nickel stearate (B1226849). Nickel stearate, a metallic soap, finds applications in various fields, including as a lubricant, stabilizer, and in the preparation of nickel-based nanomaterials. FT-IR spectroscopy is a powerful and non-destructive analytical technique for the structural characterization and quality control of this compound. This guide details the characteristic vibrational modes of this compound, provides a standardized experimental protocol for its analysis, and illustrates the key relationships between its molecular structure and spectral features.

Principles of FT-IR Spectroscopy of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing vibrations of its molecular bonds. The resulting spectrum is a unique "molecular fingerprint" that allows for the identification of specific functional groups. In this compound, the infrared spectrum is dominated by the vibrations of the long hydrocarbon chains of the stearate ligand and the coordination environment of the nickel (II) ion.

The key spectral regions of interest for this compound are:

-

High-frequency region (2800-3000 cm⁻¹): Characterized by the C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the stearate's alkyl chain.

-

Mid-frequency region (1400-1700 cm⁻¹): Dominated by the carboxylate (-COO⁻) stretching vibrations, which are sensitive to the coordination of the nickel ion.

-

Fingerprint region (below 1400 cm⁻¹): Contains a complex series of C-H bending and rocking vibrations, as well as potential contributions from Ni-O stretching modes.

Quantitative Data: Characteristic FT-IR Absorption Peaks

The following table summarizes the key FT-IR absorption peaks for this compound, compiled from various spectroscopic studies. These values can be used for the identification and quality assessment of this compound samples.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Peak Intensity |

| ~2955 - 2965 | Asymmetric stretching vibration (νₐₛ) | -CH₃ | Strong |

| ~2915 - 2925 | Asymmetric stretching vibration (νₐₛ) | -CH₂ | Very Strong |

| ~2850 - 2855 | Symmetric stretching vibration (νₛ) | -CH₂ | Strong |

| ~1530 - 1610 | Asymmetric stretching vibration (νₐₛ) | -COO⁻ | Strong |

| ~1465 - 1475 | Scissoring (bending) vibration (δ) | -CH₂ | Medium |

| ~1395 - 1420 | Symmetric stretching vibration (νₛ) | -COO⁻ | Medium-Strong |

| ~720 - 730 | Rocking vibration (ρ) | -(CH₂)ₙ- | Medium |

Note: The exact peak positions may vary slightly depending on the sample preparation method, physical state of the sample, and the specific instrumentation used.

Experimental Protocol: ATR-FT-IR Analysis of this compound

Attenuated Total Reflectance (ATR) FT-IR is a convenient and widely used technique for the analysis of solid powder samples like this compound, requiring minimal sample preparation.

I. Materials and Equipment

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Software: FT-IR data collection and analysis software.

-

Sample: this compound powder.

-

Cleaning Supplies: Isopropanol or ethanol (B145695) and lint-free wipes.

II. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

-

Allow the instrument to warm up and stabilize according to the manufacturer's recommendations.

-

-

Background Spectrum Collection:

-

Before analyzing the sample, collect a background spectrum. This is a measurement of the ambient environment (e.g., air) and will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Typically, 16 to 32 scans are co-added to obtain a good quality background spectrum with a high signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring that the crystal surface is completely covered.

-

Use the ATR's pressure clamp to apply firm and uniform pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

-

-

Sample Spectrum Collection:

-

Collect the FT-IR spectrum of the this compound sample.

-

Use the same acquisition parameters (number of scans, resolution) as for the background spectrum to ensure proper subtraction. A typical scanning range is from 4000 cm⁻¹ to 600 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands of this compound as detailed in the quantitative data table.

-

Compare the obtained spectrum with a reference spectrum of pure this compound, if available, to confirm the identity and purity of the sample.

-

Visualization of Concepts

The following diagrams illustrate the experimental workflow and the relationship between the molecular vibrations and the resulting FT-IR spectrum of this compound.

Caption: A flowchart illustrating the step-by-step experimental workflow for the analysis of this compound using ATR-FT-IR spectroscopy.

Caption: A diagram illustrating the logical relationship between the structural components of this compound, their vibrational modes, and the corresponding peaks in the FT-IR spectrum.

Conclusion

FT-IR spectroscopy is an invaluable tool for the characterization of this compound. By understanding the correlation between the molecular structure and the infrared spectrum, researchers can effectively identify the compound, assess its purity, and investigate its interactions in various formulations. The data and protocols presented in this guide serve as a practical resource for scientists and professionals working with this compound, enabling consistent and reliable analysis.

Nickel Stearate as a Precursor for High-Purity Nickel Oxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nickel oxide (NiO) nanoparticles using nickel stearate (B1226849) as a precursor. Nickel stearate, a metal-organic compound, offers a reliable and reproducible route to producing high-purity, crystalline NiO nanoparticles with controlled morphologies. The synthesis primarily involves the thermal decomposition of the this compound precursor, a method known for its simplicity and scalability. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis workflow and proposed reaction mechanisms.

Introduction to Nickel Oxide Nanoparticles and Precursor-Based Synthesis

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap that has garnered significant interest for its diverse applications in catalysis, battery electrodes, gas sensors, and biomedical fields. The performance of NiO in these applications is highly dependent on the size, morphology, and purity of the nanoparticles. The use of single-source precursors, such as metal carboxylates, is a versatile approach to synthesize high-purity and well-dispersed metal oxide nanoparticles. This compound, a long-chain carboxylate of nickel, serves as an excellent precursor for NiO nanoparticles due to its stability and well-defined decomposition behavior.

This compound: Properties of a Precursor

Nickel(II) stearate is a green, waxy solid with the chemical formula Ni(C₁₇H₃₅COO)₂. It is insoluble in water, methanol, and ethanol (B145695), but soluble in non-polar organic solvents like carbon tetrachloride and pyridine. Its long alkyl chains play a crucial role in controlling particle growth and preventing agglomeration during the synthesis process.

| Property | Value |

| Chemical Formula | C₃₆H₇₀NiO₄ |

| Molar Mass | 625.63 g/mol |

| Appearance | Green powder |

| Melting Point | 100 °C |

| Solubility | Insoluble in water, methanol, ethanol. Soluble in carbon tetrachloride, pyridine. |

Synthesis of Nickel Oxide Nanoparticles from this compound

The synthesis of NiO nanoparticles from this compound is a two-step process involving the initial synthesis of the this compound precursor followed by its thermal decomposition.

Synthesis of this compound Precursor

A common method for synthesizing this compound is through a precipitation reaction between a soluble nickel salt and a stearate salt.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in deionized water.

-

Separately, dissolve a corresponding stoichiometric amount of sodium stearate (NaC₁₇H₃₅COO) in a mixture of ethanol and water with heating to ensure complete dissolution.

-

-

Precipitation:

-

Slowly add the nickel chloride solution to the hot sodium stearate solution while stirring vigorously.

-

A green precipitate of this compound will form immediately.

-

-

Washing and Drying:

-

Filter the precipitate and wash it multiple times with deionized water and then with ethanol to remove any unreacted salts and impurities.

-

Dry the resulting this compound powder in a vacuum oven at 60-80 °C.

-

Thermal Decomposition of this compound to Nickel Oxide Nanoparticles

The synthesized this compound is then thermally decomposed (calcined) in a controlled atmosphere to yield NiO nanoparticles.

Experimental Protocol:

-

Sample Preparation:

-

Place a known amount of the dried this compound powder in a ceramic crucible.

-

-

Thermal Decomposition:

-

Place the crucible in a tube furnace.

-

Heat the furnace to a temperature in the range of 350-450 °C in an air or inert atmosphere. The exact temperature can be optimized to control the particle size of the resulting NiO nanoparticles.

-

Maintain the temperature for a period of 1 to 3 hours to ensure complete decomposition of the precursor.

-

-

Cooling and Collection:

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting black powder is the nickel oxide nanoparticles.

-

Quantitative Data Summary (Based on Analogous Nickel Carboxylate Precursors):

| Precursor | Decomposition Temperature (°C) | Resulting Particle Size (nm) | Morphology |

| Nickel Octanoate | 400 | ~15-25 | Spherical |

| Nickel Octanoate | 600 | ~40-60 | Spherical, agglomerated |

| This compound (Predicted) | 350-450 | ~10-50 | Spherical |

Note: The data for this compound is an educated prediction based on the behavior of similar long-chain nickel carboxylates. The actual particle size will depend on the specific decomposition temperature and time.

Characterization of Nickel Oxide Nanoparticles

The synthesized NiO nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.

| Technique | Purpose | Expected Results |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | Diffraction peaks corresponding to the face-centered cubic (FCC) structure of NiO. |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticles. | Spherical nanoparticles with a narrow size distribution. |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and agglomeration of the nanoparticles. | Agglomerates of spherical nanoparticles. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the formation of Ni-O bonds. | A characteristic absorption band around 400-600 cm⁻¹ corresponding to the Ni-O stretching vibration. |

Proposed Mechanism of Nanoparticle Formation

The thermal decomposition of this compound is a complex process that involves the breakdown of the long organic chains and the formation of nickel oxide nuclei.

Proposed Steps:

-

Melting and Initial Decomposition: Upon heating, this compound melts and begins to decompose. The long stearate chains start to break down.

-

Formation of Nickel Oxide Nuclei: Nickel atoms are released from the carboxylate groups and react with oxygen (from the air or residual oxygen) to form small nuclei of nickel oxide.

-

Particle Growth: These nuclei then grow by consuming more nickel and oxygen from the decomposing precursor. The long alkyl chains of the stearate molecules can act as capping agents, controlling the growth and preventing excessive agglomeration of the nanoparticles.

-

Final Product: After complete decomposition of the organic components, what remains is a fine powder of nickel oxide nanoparticles.

Visualizations

Experimental Workflow

Caption: Experimental workflow for NiO nanoparticle synthesis.

Proposed Formation Mechanism

Caption: Proposed mechanism of NiO nanoparticle formation.

Conclusion

The use of this compound as a precursor presents a straightforward and effective method for the synthesis of high-purity nickel oxide nanoparticles. The thermal decomposition process allows for control over particle size by tuning the reaction temperature and duration. The long alkyl chains of the stearate precursor are advantageous in preventing particle agglomeration. This technical guide provides the foundational knowledge and experimental protocols for researchers to explore the synthesis and application of NiO nanoparticles derived from this compound. Further optimization of the synthesis parameters can lead to tailored nanoparticle characteristics for specific advanced applications.

Methodological & Application

Application Notes and Protocols: Nickel Stearate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of nickel stearate (B1226849) as a catalyst in various organic synthesis applications. Detailed protocols, quantitative data, and workflow diagrams are provided for key reactions where information is available.

Application: Hydrogenation of Unsaturated Fatty Acids

Nickel catalysts are widely employed in the industrial hydrogenation of fats and oils to produce saturated fatty acids, such as stearin (B3432776). While nickel stearate itself can be a component of the catalytic system, more commonly, supported nickel catalysts are used, and this compound (a nickel soap) can form in situ, which can influence catalyst activity and lifespan. The following protocol is based on established procedures for fatty acid hydrogenation using a suspended nickel catalyst.

Experimental Protocol: Hydrogenation of Animal Fats to Stearin

Objective: To reduce the iodine number of distilled animal fats to below 1, indicating a high degree of saturation.

Materials:

-

Distilled animal fat (e.g., containing ~52.2% unsaturated fatty acids, Iodine No. ~55.9 g/100 g)

-

Suspended nickel catalyst (e.g., 20% Ni on aluminosilicate (B74896) support in hardened fat)

-

Hydrogen gas (high purity)

-

Autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Filtration system

Procedure:

-

Catalyst Suspension: In a suitable vessel, suspend the nickel catalyst in the molten animal fat raw material. The catalyst concentration should be approximately 0.75% by weight (which corresponds to 0.15% pure nickel).

-

Reactor Charging: Charge the autoclave reactor with the catalyst-fat mixture.

-

Purging: Seal the reactor and purge with nitrogen gas to remove any air, then purge with hydrogen gas.

-

Reaction Conditions:

-

Heat the reactor to the desired temperature (e.g., 180 °C).

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Begin stirring to ensure good mixing of the catalyst, reactants, and hydrogen.

-

-

Monitoring: Monitor the reaction progress by taking samples periodically and determining the iodine number.

-

Reaction Completion: The reaction is considered complete when the iodine number drops below 1. Under the specified conditions, this is typically achieved within 60 minutes.

-

Cooling and Filtration: Once the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with nitrogen. Filter the hot mixture to remove the catalyst. The resulting product is stearin.

Quantitative Data: Hydrogenation of Animal Fats

| Parameter | Value |

| Substrate | Distilled animal fats |

| Initial Iodine Number | 55.9 g/100 g |

| Final Iodine Number | < 1 g/100 g |

| Catalyst | Suspended Nickel (20% Ni on aluminosilicate) |

| Catalyst Concentration | 0.15% (as pure Ni) |

| Temperature | 180 °C |

| Pressure | 2 MPa |

| Reaction Time | 60 minutes |

| Reaction Rate Constants (Initial 15 min) | |

| 160 °C | 0.225 min⁻¹ |

| 170 °C | 0.245 min⁻¹ |

| 180 °C | 0.269 min⁻¹ |

| 190 °C | 0.312 min⁻¹ |

| Activation Energy (160-200 °C) | 38.3 kJ/mole |

Data sourced from a study on the hydrogenation of fatty acids to stearin over a suspended nickel catalyst.[1]

Experimental Workflow: Fatty Acid Hydrogenation

Caption: Workflow for the hydrogenation of fatty acids.

Application: Synthesis of Tertiary Amines for Surfactants

This compound is a vital catalyst in the industrial synthesis of tertiary amines, which are key intermediates in the production of a wide range of surfactants. This process typically involves the reaction of a secondary amine with an alkylating agent. While specific proprietary protocols are not publicly available, a general procedure can be outlined.

General Protocol: Synthesis of Tertiary Amines

Objective: To synthesize a tertiary amine from a secondary amine and an alkyl halide using this compound as a catalyst.

Materials:

-

Secondary amine (e.g., dialkylamine)

-

Alkyl halide (e.g., alkyl chloride or bromide)

-

This compound (catalyst)

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., toluene, xylene)

-

Reaction vessel with a stirrer, condenser, and temperature control

Procedure:

-

Reactor Setup: To a reaction vessel, add the solvent, secondary amine, base, and this compound catalyst.

-

Heating: Heat the mixture to the desired reaction temperature (typically in the range of 120-180 °C) with stirring.

-

Addition of Alkylating Agent: Slowly add the alkyl halide to the reaction mixture.

-

Reaction: Maintain the reaction at the set temperature for several hours until the starting material is consumed (monitored by techniques like GC or TLC).

-

Workup:

-

Cool the reaction mixture.

-

Filter to remove the catalyst and inorganic salts.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting tertiary amine by distillation or crystallization.

-

Logical Relationship: Tertiary Amine Synthesis

References

Application Notes and Protocols: Nickel Stearate as a Lubricant in Polymer Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallic stearates are metal salts of stearic acid, a long-chain fatty acid, widely employed as additives in the polymer industry.[1] They serve multiple functions, including as lubricants, stabilizers, mold release agents, and dispersing agents.[2][3] Common metallic stearates include those of calcium, zinc, and magnesium.[4] Nickel stearate (B1226849), a salt of nickel and stearic acid, also finds use as a lubricant in various industrial applications.[1]

This document provides detailed application notes and protocols for the use of nickel stearate as a lubricant in polymer processing. It should be noted that while the lubricating principles of metallic stearates are well-established, specific quantitative performance data for this compound in polymer processing is not extensively available in public literature. Therefore, this document outlines the general functions and evaluation methods for metallic stearates, which can be applied to assess the efficacy of this compound in comparison to other common metallic stearates.

Mechanism of Lubrication in Polymer Processing

Metallic stearates, including this compound, function as both internal and external lubricants during polymer processing.[5][6]

-

Internal Lubrication: Internal lubricants operate within the polymer melt, reducing the friction between polymer chains.[7] This action lowers the melt viscosity, improves flow characteristics, and can reduce the heat generated by shear forces during processing.[7][8]

-

External Lubrication: External lubricants migrate to the surface of the polymer melt and form a lubricating layer between the polymer and the hot metal surfaces of processing equipment, such as extruder screws, barrels, and molds.[6][7] This reduces the adhesion of the polymer to the metal, preventing sticking and improving the surface finish of the final product.[6][8]

The balance between internal and external lubrication is crucial and depends on the specific polymer, processing conditions, and the chemical nature of the metallic stearate.[7]

Comparative Performance of Common Metallic Stearates

While specific data for this compound is limited, the following tables summarize typical quantitative effects of other metallic stearates on polymer processing parameters. This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Effect of Metallic Stearates on the Melt Flow Rate (MFR) of Polymers

| Metallic Stearate | Polymer | Concentration (wt%) | Change in MFR | Reference |

| Zinc Stearate | High-Density Polyethylene (HDPE) | Not Specified | Insignificant influence on MFR | [9] |

| Calcium Stearate | Poly(lactic acid) (PLA) | 0.1 - 0.7 | Reduction in viscosity indicated by MFI | [10] |

| Ethylene bisstearamide (EBS) | Acrylonitrile Butadiene Styrene (ABS) | 2.0 | MFR improved by 49% | [10] |

Table 2: Effect of Metallic Stearates on Processing Torque and Pressure in Polymers

| Metallic Stearate | Polymer | Concentration (ppm) | Effect on Torque/Pressure | Reference |

| Calcium Stearate | High-Density Polyethylene (HDPE) | 3000 - 6000 | No significant reduction in extrusion pressure | [11] |

| Ethylene bisstearamide (EBS) | Acrylonitrile Butadiene Styrene (ABS) | 2.0 wt% | Lower torque value compared to pure ABS | [10] |

Experimental Protocols for Evaluating this compound as a Lubricant

The following protocols are designed to provide a framework for the systematic evaluation of this compound as a lubricant in a given polymer system.

Protocol 1: Evaluation of Melt Flow Properties using Melt Flow Index (MFI)

Objective: To determine the effect of this compound on the melt flow properties of a polymer.

Apparatus: Melt Flow Indexer (conforming to ASTM D1238), Analytical Balance, Drying Oven.

Materials:

-

Base polymer resin (e.g., PVC, HDPE, PP)

-

This compound powder

-

Control lubricant (e.g., zinc stearate, calcium stearate)

Procedure:

-

Sample Preparation:

-

Dry the polymer resin according to the manufacturer's specifications to remove any moisture.

-

Prepare polymer compounds containing varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 wt%). This can be achieved by dry blending the polymer powder/pellets with the this compound powder in a high-speed mixer.

-

Prepare a control sample with the base polymer and a standard lubricant (e.g., 0.5 wt% zinc stearate).

-

Prepare a blank sample of the pure polymer resin.

-

-

MFI Measurement (as per ASTM D1238):

-

Set the temperature and load of the MFI apparatus according to the standard conditions for the polymer being tested.[12]

-

Introduce a specified amount of the polymer compound into the heated barrel of the MFI.

-

Allow the polymer to melt for a specified pre-heat time.

-

Extrude the molten polymer through a standard die and collect the extrudate for a specified time.

-

Weigh the collected extrudate.

-

Calculate the Melt Flow Rate in g/10 min.

-

-

Data Analysis:

-

Compare the MFI values of the samples containing this compound with the blank and the control samples. An increase in MFI suggests an internal lubrication effect.

-

Protocol 2: Evaluation of Frictional Properties using a Two-Roll Mill or Torque Rheometer

Objective: To assess the external lubricating effect of this compound by measuring the processing torque and observing the sticking behavior of the polymer.

Apparatus: Two-Roll Mill or Torque Rheometer (e.g., Brabender Plastograph), Stopwatch.

Materials:

-

Base polymer resin

-

This compound powder

-

Control lubricant

Procedure:

-

Sample Preparation: Prepare polymer compounds as described in Protocol 1.

-

Two-Roll Mill Evaluation:

-

Preheat the rolls of the mill to the specified processing temperature for the polymer.

-

Add the polymer compound to the nip of the rolls.

-

Observe the time it takes for the polymer to form a continuous sheet (fusion time). A shorter fusion time can indicate better lubrication.

-

Observe if the polymer sticks to the rolls. An effective external lubricant will prevent sticking.

-

-

Torque Rheometer Evaluation:

-

Set the temperature and rotor speed of the torque rheometer.

-

Add a specified amount of the polymer compound to the mixing chamber.

-

Record the torque as a function of time. A lower stabilized torque value indicates better lubrication and lower melt viscosity.

-

-

Data Analysis:

-

Compare the fusion time, sticking behavior, and torque values for the this compound samples with the blank and control samples.

-

Protocol 3: Quantitative Analysis of Lubricant in Polymer

Objective: To quantify the amount of this compound present in a polymer sample.

Methodology: A potential method for quantifying metal stearates in a polymer involves dissolving the polymer sample in a suitable solvent and then analyzing the metal content using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). A patent suggests a method involving dissolving the polymer in a hydrogen chloride solution in methanol, followed by quantitative analysis.[1]

Procedure Outline:

-

Accurately weigh a known amount of the polymer compound.

-

Dissolve the polymer in an appropriate solvent system that can also dissolve the this compound.

-

Prepare a calibration curve using standard solutions of known nickel concentrations.

-

Analyze the nickel concentration in the dissolved polymer sample using a suitable analytical technique (e.g., AAS, ICP-MS).

-

Calculate the concentration of this compound in the original polymer sample based on the measured nickel concentration.

Logical Workflow for Lubricant Evaluation

The selection and evaluation of a new lubricant like this compound should follow a logical progression to ensure a comprehensive assessment of its performance and compatibility with the polymer system.

References

- 1. nimbasia.com [nimbasia.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. sakhainternational.com [sakhainternational.com]

- 4. benchchem.com [benchchem.com]

- 5. PVC Lubricants: Enhancing Performance in PVC Processing - News [repolyfine.com]

- 6. nimbasia.com [nimbasia.com]

- 7. novistagroup.com [novistagroup.com]

- 8. PVC Lubricants : Industrial Importance and Uses - Goldstab [goldstab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. Impact of Different Mineral Reinforcements on HDPE Composites: Effects of Melt Flow Index and Particle Size on Physical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Nickel Nanoparticles via Thermal Decomposition of Nickel Stearate

Introduction

Nickel nanoparticles (NiNPs) are of significant interest in various fields, including catalysis, magnetic data storage, and biomedical applications, owing to their unique size-dependent properties.[1] The thermal decomposition of metal-organic precursors, such as nickel carboxylates, is a versatile method for producing crystalline nanoparticles with controlled size and morphology.[2] This application note provides a detailed protocol for the synthesis of nickel nanoparticles through the thermal decomposition of nickel(II) stearate (B1226849). Nickel stearate, a metal salt of a long-chain fatty acid, serves as a single-source precursor, where the stearate component can also act as a capping agent to stabilize the forming nanoparticles and prevent agglomeration.[3][4]

Core Principles

The synthesis is based on the thermal decomposition of this compound in a high-boiling point solvent. At elevated temperatures, the this compound decomposes, leading to the nucleation and growth of nickel nanoparticles. The presence of long-chain stearate molecules helps to control the particle size and provides in-situ surface functionalization, which aids in their dispersion in non-polar solvents. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the nickel nanoparticles.

Materials and Equipment

-

Nickel(II) stearate (C₃₆H₇₀NiO₄)

-

1-octadecene (B91540) (ODE) or similar high-boiling point solvent

-

Oleylamine (B85491) or other surfactants/capping agents (optional)

-

Trioctylphosphine (TOP) or other coordinating ligands (optional)

-

Anhydrous ethanol (B145695) and hexane (B92381) for washing

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Condenser

-

Magnetic stirrer

-

Schlenk line or inert gas (Nitrogen or Argon) supply

-

Centrifuge

-

Transmission Electron Microscope (TEM) for size and morphology analysis

-

X-ray Diffractometer (XRD) for crystal structure analysis

-

Fourier-Transform Infrared (FTIR) Spectrometer for surface chemistry analysis

Experimental Protocol

-

Precursor Preparation: In a three-neck flask, combine this compound (e.g., 1-2 mmol) and a high-boiling point solvent such as 1-octadecene (e.g., 20-40 mL). Optional surfactants like oleylamine can be added to further control particle size and stability.

-

Degassing: The flask is connected to a Schlenk line, and the mixture is degassed by heating to a moderate temperature (e.g., 100-120 °C) under vacuum for 30-60 minutes to remove water and oxygen. The system is then backfilled with an inert gas (Nitrogen or Argon). This process is repeated 2-3 times.

-

Thermal Decomposition: The reaction mixture is heated to a high temperature (typically in the range of 250-330 °C) under a constant flow of inert gas and vigorous stirring.[3] The color of the solution will change as the this compound decomposes and nickel nanoparticles are formed, often turning black or dark brown.

-

Reaction Time: The reaction is held at the high temperature for a specific duration, typically ranging from 30 minutes to 2 hours, to allow for particle growth and size stabilization.

-

Cooling and Isolation: After the reaction is complete, the heating mantle is removed, and the solution is allowed to cool to room temperature.

-

Purification: The synthesized nickel nanoparticles are precipitated by adding a polar solvent like ethanol. The mixture is then centrifuged to separate the nanoparticles from the supernatant containing the solvent and byproducts.

-

Washing: The nanoparticle pellet is washed multiple times with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove any remaining unreacted precursors or byproducts. Centrifugation is used to separate the particles after each washing step.

-

Drying and Storage: The final purified nickel nanoparticle powder is dried under vacuum. The nanoparticles should be stored under an inert atmosphere to prevent oxidation.

Characterization

The synthesized nickel nanoparticles can be characterized using various techniques:

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.

-